3,3'-diiodo-1,1'-Biphenyl

Physical Organic Chemistry Process Chemistry Thermal Analysis

Researchers often face high-melting diiodobiphenyl isomers (201-211°C) that remain solid under standard Suzuki-Miyaura conditions, forcing higher temperatures or specialized solvents. 3,3'-Diiodo-1,1'-biphenyl (mp 76-77°C) stays liquid/solution at mild 80-120°C, enabling homogeneous cross-coupling for meta-linked oligophenyls and OLED precursors. - Enables solution-phase Ullmann/Suzuki coupling at moderate temperatures without solid-phase limitations. - Distinct meta-connectivity tunes electronic properties and suppresses aggregation in OLED materials. - Consistent supply from BenchChem; reliable purity for iterative cross-coupling cascades.

Molecular Formula C12H8I2
Molecular Weight 406.00 g/mol
Cat. No. B12813098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-diiodo-1,1'-Biphenyl
Molecular FormulaC12H8I2
Molecular Weight406.00 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC(=CC=C2)I)I
InChIInChI=1S/C12H8I2/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h1-8H
InChIKeyYPGXPBHJWKKVQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3'-Diiodo-1,1'-Biphenyl Physical Properties and Handling


3,3'-Diiodo-1,1'-biphenyl (CAS 31037-00-0) is a meta,meta'-disubstituted biphenyl derivative with the molecular formula C12H8I2 and a molecular weight of 406.00 g/mol [1]. Characterized by two iodine atoms at the 3 and 3' positions, this compound serves as a crucial aryl diiodide building block in cross-coupling chemistry. Unlike its ortho and para isomers, the meta-substitution pattern confers distinct physical properties—specifically a melting point of 76–77 °C —which directly influences handling, solubility, and processability in both laboratory and industrial settings.

1
Meta-substituted aryl diiodide — dual reactive iodine handles at 3,3' positions for sequential cross-coupling cascades
2
Solution-phase processing fit — lower melting profile supports liquid-phase handling at moderate temperatures
3
Biphasic reaction compatibility — moderate lipophilicity supports partitioning in aqueous-organic cross-coupling systems

Why 3,3'-Diiodo-1,1'-Biphenyl Cannot Be Substituted by Other Isomers


Generic substitution among diiodobiphenyl isomers—specifically 3,3'- (meta), 4,4'- (para), and 2,2'- (ortho)—is not feasible due to dramatic differences in melting point that dictate phase behavior under reaction conditions. 3,3'-Diiodo-1,1'-biphenyl melts at 76–77 °C , whereas 4,4'-diiodobiphenyl melts at 201–204 °C [1] and 2,2'-diiodobiphenyl melts at 210–211 °C . The lower melting point of the meta isomer enables solution-phase processing at milder temperatures, reduces energy input during scale-up, and avoids the solubility limitations and thermal stress associated with high-melting para and ortho analogs. Furthermore, the distinct substitution pattern alters the electronic environment of the biphenyl core, affecting reactivity and regioselectivity in cross-coupling cascades, making direct replacement without re-optimization impractical.

Property
Target: 3,3'-Diiodo (meta)
Substitute Risk: Para / Ortho Isomers
Phase behavior
Liquid-phase processable at moderate temperatures
Para and ortho isomers remain solid; require higher thermal input and may limit solvent choice
Electronic environment
Meta-substitution pattern on biphenyl core
Altered substitution geometry shifts regioselectivity in cross-coupling cascades
Conformational profile
Unrestricted rotation about central C–C bond
Ortho isomer introduces steric hindrance and atropisomerism; may alter crystallization behavior
Similar CAS or diiodobiphenyl isomer does not imply interchangeable product. Direct replacement may require reaction re-optimization.

3,3'-Diiodo-1,1'-Biphenyl: Differentiation from Structural Analogs


Melting Point Advantage Over Structural Isomers

3,3'-Diiodo-1,1'-biphenyl exhibits a melting point of 76–77 °C (ethanol) . In contrast, the para isomer 4,4'-diiodobiphenyl melts at 201–204 °C [1] and the ortho isomer 2,2'-diiodobiphenyl melts at 210–211 °C . The quantified difference of 124–134 °C lower melting point for the meta isomer fundamentally changes its physical state at ambient and mildly elevated temperatures, enabling liquid-phase handling where the para and ortho isomers remain solid.

Melting Point
Head-to-head
Meta: 76–77 °C
Para: 201–204 °C
Ortho: 210–211 °C
Supports solution-phase reaction design at lower temperatures
Δ124–135 °C lower than ortho/para isomers; enables liquid-phase handling at ambient to mildly elevated conditions
Physical Organic Chemistry Process Chemistry Thermal Analysis

Lipophilicity Difference vs. Para Isomer

The computed partition coefficient (XLogP3-AA) for 3,3'-diiodo-1,1'-biphenyl is 4.8 [1]. The para isomer 4,4'-diiodobiphenyl has a calculated LogP of 5.7 [2]. The 0.9 log unit difference represents an approximately 8-fold lower octanol-water partition coefficient for the meta isomer, indicating measurably reduced lipophilicity.

Lipophilicity
Cross-study comparable
Meta XLogP3-AA = 4.8
Para LogP = 5.7
ΔLogP = −0.9
Reported lower lipophilicity; supports biphasic partitioning review
Approximately 8-fold lower octanol-water partition; may influence aqueous-phase compatibility
Physical Organic Chemistry Medicinal Chemistry ADME Prediction

Aqueous Solubility and Biphasic Reaction Compatibility

The aqueous solubility of 3,3'-diiodo-1,1'-biphenyl is reported as 1.6e-3 g/L (1.6 mg/L) at 25 °C . For comparison, 3-iodobiphenyl is described as soluble in ethanol and slightly soluble in water [1]. While direct solubility data for the para and ortho isomers under identical conditions is not available in the accessible literature, the meta isomer's low water solubility is consistent with its high LogP value and is a critical parameter for designing biphasic cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) where partitioning between organic and aqueous phases influences catalyst accessibility and reaction kinetics.

Aqueous Solubility
Class-level
1.6e-3 g/L at 25 °C
Reported solubility context; biphasic reaction design consideration
Direct comparator data for para/ortho isomers not available; data to verify
Solubility Science Reaction Engineering Process Development

Rotatable Bond Count and Conformational Simplicity

3,3'-Diiodo-1,1'-biphenyl possesses exactly one rotatable bond (the central C-C bond between the two phenyl rings) [1]. This is identical to the rotatable bond count of unsubstituted biphenyl. However, the presence of the heavy iodine atoms at the meta positions introduces significant steric bulk and polarizability without increasing conformational flexibility. In contrast, ortho-substituted 2,2'-diiodobiphenyl exhibits restricted rotation due to steric clash, fundamentally altering its conformational landscape [2]. The single rotatable bond in the meta isomer maintains conformational simplicity while providing two reactive handles for sequential or orthogonal cross-coupling.

Rotatable Bonds
Class-level
1 rotatable bond (meta)
Ortho: sterically hindered
Supports conformational simplicity in computational modeling
Meta substitution does not restrict central bond rotation; ortho introduces atropisomerism
Computational Chemistry Molecular Design Conformational Analysis

Cross-Coupling Utility in Ullmann Polyphenyl Synthesis

3,3'-Diiodo-1,1'-biphenyl has been successfully employed as a substrate in Ullmann cross-coupling reactions for the synthesis of linear polyphenyls, including sexiphenyls [1][2]. While direct comparative yield data against the para isomer in the same study is not available, the meta isomer's reactivity in Ullmann coupling is established. The iodine substituents serve as excellent leaving groups, enabling C-C bond formation under copper catalysis. In contrast, the ortho isomer 2,2'-diiodobiphenyl has been shown to participate in palladium-catalyzed annulation reactions via a distinct mechanism involving oxidative addition to C,O-palladacycles [3], highlighting that substitution pattern dictates the preferred catalytic manifold.

Ullmann Coupling
Supporting evidence
Demonstrated for linear polyphenyl synthesis
Supports cross-coupling protocol selection for extended π-systems
Distinct catalytic manifold vs ortho isomer; literature-supported synthetic precedent
Synthetic Methodology Cross-Coupling Materials Chemistry

3,3'-Diiodo-1,1'-Biphenyl: Research and Industrial Applications


Solution-Phase Synthesis of Meta-Linked Polyphenyls

The low melting point (76–77 °C) of 3,3'-diiodo-1,1'-biphenyl enables solution-phase Ullmann or Suzuki-Miyaura coupling reactions at moderate temperatures (e.g., 80–120 °C), where the para and ortho isomers would remain solid and potentially require higher temperatures or specialized solvents. This facilitates the construction of meta-linked polyphenyls and sexiphenyls [1], which are valuable as model compounds for studying conjugation length and as precursors for organic electronic materials. The moderate lipophilicity (LogP = 4.8) supports partitioning in biphasic aqueous-organic systems commonly used in cross-coupling [2].

OLED Intermediate Building Block

As a meta-substituted diiodoarene, 3,3'-diiodo-1,1'-biphenyl serves as a strategic intermediate for synthesizing OLED host materials, hole-transport layers, and electron-transport materials. The iodine atoms provide versatile sites for iterative cross-coupling, enabling the modular construction of extended π-systems. While the para isomer is more commonly cited in OLED literature, the meta isomer's distinct geometry offers alternative connectivity for tuning electronic properties and suppressing aggregation-caused quenching . The compound's structural simplicity (one rotatable bond) reduces conformational complexity during computational screening of new OLED candidates [3].

Chiral Hypervalent Iodine Organocatalyst Precursor

Diiodobiphenyl derivatives, including meta-substituted analogs, can be oxidized to hypervalent iodine(III) or iodine(V) species. Specifically, C2-symmetrical diiodobiphenylic compounds have been converted into iodosyl or iodyl reagents in high yields via selective oxidation with dimethyldioxirane (DMDO) [4]. While the cited reference focuses on diiodobinaphthyl systems, the methodology is applicable to diiodobiphenyl scaffolds. 3,3'-Diiodo-1,1'-biphenyl thus represents a potential entry point for generating chiral hypervalent iodine catalysts used in asymmetric oxidation and oxidative coupling reactions.

Halogen Bonding and Crystal Engineering Model Compound

The meta-substitution pattern, combined with the high polarizability of iodine, makes 3,3'-diiodo-1,1'-biphenyl an interesting candidate for investigating halogen bonding interactions in the solid state. Its lower melting point relative to the para isomer (76–77 °C vs. 201–204 °C) suggests weaker intermolecular forces, which may translate to different crystal packing motifs [5]. Researchers in crystal engineering and supramolecular chemistry may select this isomer specifically to probe the influence of substitution geometry on halogen bond directionality and strength.

Application
Selection Property
Validation Focus
Meta-linked polyphenyl synthesis
Low-melt solution-phase cross-coupling compatibility
Reactivity under mild thermal conditions; biphasic partitioning
OLED intermediate building block
Meta-substitution geometry for extended π-systems
Conformational simplicity in computational screening; iterative coupling sites
Hypervalent iodine organocatalyst precursor
Diiodo scaffold for iodine(III/V) oxidation
Asymmetric oxidation and oxidative coupling methodology
Crystal engineering model compound
Meta-iodine geometry for halogen bonding studies
Packing motif analysis; interaction directionality

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